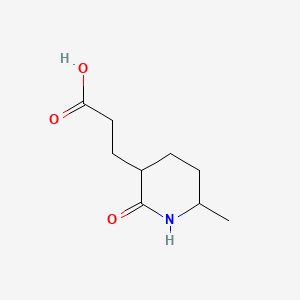
3-(6-Methyl-2-oxopiperidin-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Methyl-2-oxopiperidin-3-yl)propanoic acid is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a piperidine ring with a methyl group and an oxo group attached to it, along with a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-2-oxopiperidin-3-yl)propanoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents.
Oxidation to Form the Oxo Group: The oxo group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the Propanoic Acid Moiety: The propanoic acid moiety can be attached through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Methyl-2-oxopiperidin-3-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Compounds with additional oxo or hydroxyl groups.
Reduction Products: Compounds with hydroxyl groups replacing oxo groups.
Substitution Products: Compounds with various functional groups replacing existing groups.
Applications De Recherche Scientifique
3-(6-Methyl-2-oxopiperidin-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(6-Methyl-2-oxopiperidin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as modulation of metabolic pathways, inhibition of enzyme activity, or alteration of cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(6-Oxopiperidin-3-yl)propanoic acid
- 3-(2-Oxopiperidin-1-yl)propanoic acid
- 3-(6-Oxopiperidin-2-yl)propanoic acid
Uniqueness
3-(6-Methyl-2-oxopiperidin-3-yl)propanoic acid is unique due to the presence of the methyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can result in different properties and applications.
Propriétés
Formule moléculaire |
C9H15NO3 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
3-(6-methyl-2-oxopiperidin-3-yl)propanoic acid |
InChI |
InChI=1S/C9H15NO3/c1-6-2-3-7(9(13)10-6)4-5-8(11)12/h6-7H,2-5H2,1H3,(H,10,13)(H,11,12) |
Clé InChI |
JWYQMYWIAQQGPI-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C(=O)N1)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















